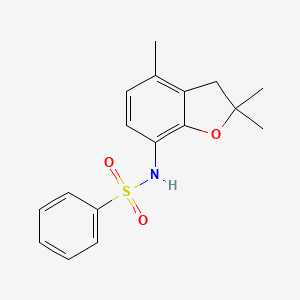
N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzenesulfonamide
描述
N-(2,2,4-trimethyl-3H-benzofuran-7-yl)benzenesulfonamide is a sulfonamide.
生物活性
N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 866042-46-8
- Molecular Formula : C17H19NO3S
- Molecular Weight : 321.41 g/mol
Pharmacological Activities
Research indicates that compounds with a benzofuran core exhibit a wide range of biological activities. Specifically, this compound has shown promising results in several areas:
1. Anticancer Activity
Studies have highlighted the anticancer potential of benzofuran derivatives. For instance:
- A related compound demonstrated significant growth inhibition against various cancer cell lines with GI50 values ranging from 2.20 μM to 5.86 μM across different types of cancer cells .
2. Antimicrobial Properties
Benzofuran derivatives have been reported to possess antibacterial and antifungal activities. The presence of the sulfonamide group enhances these properties by potentially disrupting bacterial cell wall synthesis .
3. Anti-inflammatory Effects
Compounds similar to this compound exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammation and cancer progression.
- Cell Cycle Arrest : Some studies suggest that benzofuran derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
- Modulation of Signaling Pathways : It may interfere with signaling pathways such as NF-kB and MAPK that are crucial for cell survival and proliferation in cancer cells .
Case Studies
Several studies have investigated the effects of benzofuran derivatives on various disease models:
Study 1: Anticancer Efficacy
A study assessed the anticancer efficacy of a series of benzofuran derivatives against human cancer cell lines. Compound 35 showed significant inhibition rates across multiple cancer types:
| Cancer Type | Inhibition Rate (%) |
|---|---|
| Leukemia K-562 | 56.84 |
| Non-small cell lung cancer NCI-H460 | 80.92 |
| Colon cancer HCT-116 | 72.14 |
Study 2: Antibacterial Activity
Another investigation focused on the antibacterial properties of benzofuran derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a concentration-dependent inhibition of bacterial growth.
属性
IUPAC Name |
N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-12-9-10-15(16-14(12)11-17(2,3)21-16)18-22(19,20)13-7-5-4-6-8-13/h4-10,18H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCATKHLALMKMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C(C=C1)NS(=O)(=O)C3=CC=CC=C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















